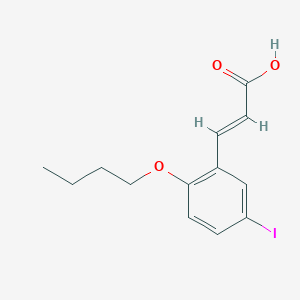

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHPGWSGHBQEV-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-5-iodobenzene and propenoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the butoxy group is introduced to the aromatic ring, followed by the addition of the propenoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the butoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol or alkane.

Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.

Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine:

Drug Development: It is explored as a potential lead compound in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases.

Industry:

Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid and its analogs:

Key Comparative Insights

Substituent Effects

- Steric Hindrance : The 2-butoxy group introduces greater steric bulk than smaller substituents (e.g., methoxy in ), which may hinder molecular packing or receptor binding.

- Hydrogen/Halogen Bonding : The 5-iodo substituent may participate in halogen bonding, a feature absent in analogs like or . In contrast, hydroxyl groups in facilitate extensive hydrogen-bonding networks, critical for crystal engineering .

Crystallographic Behavior

- The iodine atom in the target compound could serve as a "heavy atom" for phase determination in X-ray crystallography, leveraging programs like SHELXL . This contrasts with lighter analogs (e.g., or ), which may require alternative phasing methods.

Biologische Aktivität

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and research findings.

The compound is characterized by the presence of a butoxy group and an iodine atom on the aromatic ring, which influences its reactivity and biological interactions. Its structural formula can be represented as follows:

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant inhibition |

| HeLa (Cervical Cancer) | 8.0 | High cytotoxicity |

| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |

These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus : Effective at low concentrations.

- Escherichia coli : Moderate inhibition observed.

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound. The study highlighted that modifications to the iodine atom could enhance selectivity and potency against specific cancer types. For example, replacing iodine with bromine or chlorine resulted in altered binding affinities and biological activities.

Comparison with Related Compounds

Comparative studies with similar compounds such as (2E)-3-(2-butoxy-5-bromophenyl)prop-2-enoic acid and (2E)-3-(2-butoxy-5-chlorophenyl)prop-2-enoic acid revealed differences in their reactivity and biological profiles. The presence of iodine was found to increase lipophilicity, potentially enhancing cellular uptake and bioavailability.

| Compound | Lipophilicity | Cytotoxicity |

|---|---|---|

| This compound | High | IC50 = 8.0 µM |

| (2E)-3-(2-butoxy-5-bromophenyl)prop-2-enoic acid | Moderate | IC50 = 15.0 µM |

| (2E)-3-(2-butoxy-5-chlorophenyl)prop-2-enoic acid | Low | IC50 = 20.0 µM |

Q & A

Q. What synthetic routes are optimal for preparing (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a Knoevenagel condensation between 2-butoxy-5-iodobenzaldehyde and malonic acid, analogous to methods used for structurally similar α,β-unsaturated carboxylic acids . Key parameters include:

- Base: Pyridine or piperidine (catalytic amounts) to facilitate enolate formation.

- Solvent: Ethanol or toluene under reflux (70–90°C) for 6–12 hours.

- Workup: Acidification with HCl to precipitate the product.

Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yield (>70%) and purity (HPLC analysis recommended) .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

Answer:

- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) .

- Stereochemistry: Confirm the (E)-configuration via -NMR (coupling constant ) and compare with computational IR/UV-Vis spectra .

- Crystallography: Single-crystal X-ray diffraction for definitive structural assignment (if crystals are obtainable) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Answer:

- Storage: Store at 4°C in amber vials under inert gas (argon) to prevent iodophenyl group degradation via light or oxidation .

- Decomposition Risks: Monitor for color changes (yellowing indicates oxidation) and validate stability via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the iodophenyl group be addressed?

Answer: The electron-withdrawing iodine substituent directs electrophiles to the para position relative to the butoxy group. To enhance selectivity:

- Use bulky directing groups (e.g., tert-butoxy) to sterically hinder undesired positions.

- Employ transition metal catalysts (e.g., Pd) for cross-coupling reactions, leveraging the iodine as a leaving group .

- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity affecting bioavailability). To address:

Q. How can environmental fate studies inform the design of ecotoxicological assays for this compound?

Answer:

- Degradation Pathways: Hydrolysis studies (pH 2–12) identify stable intermediates; use LC-MS to track byproducts .

- Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) via shake-flask method or software (e.g., ChemAxon). A logP >3 suggests high lipid membrane permeability .

- Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), correlating results with structural analogs .

Methodological Challenges

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled for derivatives of this compound?

Answer:

- Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl3; paramagnetic shifts may arise from residual acidity.

- Dynamic Processes: Variable-temperature NMR identifies conformational equilibria (e.g., rotamers).

- Cross-Validation: Compare with computed chemical shifts (GIAO-DFT at B3LYP/6-311+G(d,p) level) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) ethers to protect the butoxy group during iodination .

- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce side reactions in condensation steps .

- In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .

Computational and Theoretical Applications

Q. How can DFT studies predict the compound’s reactivity in radical-mediated reactions?

Answer:

Q. What molecular dynamics (MD) approaches model this compound’s interaction with lipid bilayers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.